molecular formula C12H14ClN5O4 B607738 GS-441524 HCl CAS No. 2378280-82-9

GS-441524 HCl

Cat. No. B607738
M. Wt: 327.725
InChI Key: RUKJXQWRCFJDMA-BITRNDABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-441524 is a potent inhibitor of feline infectious peritonitis (FIP) virus with an EC50 of 0.78 μM.. GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies. GS-441524 is a molecular precursor to a pharmacologically active nucleoside triphosphate molecule. These analogs act as an alternative substrate and RNA-chain terminator of viral RNA dependent RNA polymerase. GS-441524 was non-toxic in feline cells at concentrations as high as 100 uM and effectively inhibited FIPV replication in cultured CRFK cells and in naturally infected feline peritoneal macrophages at concentrations as low as 1 uM. Note: GS-441524 is an active metabolite of Remdesivir.

Scientific Research Applications

Antiviral Properties and Pharmacokinetics

GS-441524 has been identified as a promising therapeutic agent due to its antiviral properties, particularly against RNA viruses like SARS-CoV-2. It is the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. Notably, GS-441524 has shown potential superior effectiveness compared to remdesivir in the treatment of COVID-19 (Rasmussen et al., 2021). Moreover, pharmacokinetic analyses suggest that GS-441524's simple synthesis and effective metabolism in the lungs make it a preferable choice over remdesivir for treating COVID-19 (Yan & Muller, 2020).

Detailed studies on the pharmacokinetics and in vitro properties of GS-441524 indicate its stability across various species, including humans, and highlight its potential as an oral drug candidate for COVID-19 treatment. The drug demonstrates favorable pharmacokinetics, such as low to moderate plasma clearance and significant urinary excretion, supporting its development as an oral drug (Wang et al., 2022).

Synergistic Effects with Other Drugs

Research on combinatory therapy indicates that GS-441524, when used in conjunction with other medications like fluoxetine, exhibits synergistic antiviral effects against SARS-CoV-2 variants in vitro. This suggests the potential of GS-441524 as part of a combinatory therapeutic strategy for COVID-19 (Brunotte et al., 2021).

Efficacy in Animal Models

Studies have also highlighted the efficacy of GS-441524 in animal models, demonstrating its ability to significantly reduce viral titers in organs infected by coronaviruses, including SARS-CoV-2, without notable toxicity. This positions GS-441524 as a promising and cost-effective candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).

properties

CAS RN

2378280-82-9

Product Name

GS-441524 HCl

Molecular Formula

C12H14ClN5O4

Molecular Weight

327.725

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile hydrochloride

InChI

InChI=1S/C12H13N5O4.ClH/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8;/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16);1H/t7-,9-,10-,12+;/m1./s1

InChI Key

RUKJXQWRCFJDMA-BITRNDABSA-N

SMILES

N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)O[C@H](CO)[C@@H](O)[C@H]1O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GS-441524 HCl;  GS-441524 hydrochloride;  GS-441524;  GS441524;  GS 441524;  Remdesivir-metabolite, GS-5734-metabolite;  GS5734-metabolite;  GS 5734-metabolite; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.